2-fluoro-N-(2-(3-(phenylsulfonyl)propanamido)phenyl)benzamide

Nav1.7 inhibition Pain Sulfonyl-benzamide

2-fluoro-N-(2-(3-(phenylsulfonyl)propanamido)phenyl)benzamide (CAS 1203325-85-2) is a synthetic small molecule belonging to the N-(substituted sulfonyl)benzamide class. Its structural architecture—featuring a 2-fluorobenzamide moiety linked via a phenylenediamine bridge to a phenylsulfonyl-propanamide chain—places it within the chemical space explored for ion channel modulation, particularly voltage-gated sodium channel (Nav) inhibition.

Molecular Formula C22H19FN2O4S
Molecular Weight 426.46
CAS No. 1203325-85-2
Cat. No. B2648443
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-fluoro-N-(2-(3-(phenylsulfonyl)propanamido)phenyl)benzamide
CAS1203325-85-2
Molecular FormulaC22H19FN2O4S
Molecular Weight426.46
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)CCC(=O)NC2=CC=CC=C2NC(=O)C3=CC=CC=C3F
InChIInChI=1S/C22H19FN2O4S/c23-18-11-5-4-10-17(18)22(27)25-20-13-7-6-12-19(20)24-21(26)14-15-30(28,29)16-8-2-1-3-9-16/h1-13H,14-15H2,(H,24,26)(H,25,27)
InChIKeyXSTNZBSLIQKDMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Fluoro-N-(2-(3-(phenylsulfonyl)propanamido)phenyl)benzamide (CAS 1203325-85-2): Core Scaffold Identity and Research Context


2-fluoro-N-(2-(3-(phenylsulfonyl)propanamido)phenyl)benzamide (CAS 1203325-85-2) is a synthetic small molecule belonging to the N-(substituted sulfonyl)benzamide class. Its structural architecture—featuring a 2-fluorobenzamide moiety linked via a phenylenediamine bridge to a phenylsulfonyl-propanamide chain—places it within the chemical space explored for ion channel modulation, particularly voltage-gated sodium channel (Nav) inhibition [1]. The compound is referenced in patent literature as a representative structure within a broader series of Nav1.7 inhibitors intended for pain management [1]. Published peer-reviewed pharmacological profiling for this specific compound is extremely limited; the majority of available biological data pertains to structurally analogous derivatives within the same patent family or related sulfonyl-benzamide chemotypes [2].

Substitution Risk for 2-Fluoro-N-(2-(3-(phenylsulfonyl)propanamido)phenyl)benzamide: Why Near-Neighbor Analogs Cannot Be Interchanged


Within the N-(substituted sulfonyl)benzamide series, even minor structural perturbations—such as relocation of the fluorine atom or modification of the sulfonyl linker oxidation state—profoundly alter target engagement and cellular activity [1][2]. In the related phenylsulfonyl-benzamide anti-androgen series, moving a trifluoromethyl group from meta to ortho position caused a 3-fold reduction in antiproliferative effect across four prostate cancer cell lines, and oxidation state changes (thioether to sulfone) could shift potency by up to 8-fold [2]. For 2-fluoro-N-(2-(3-(phenylsulfonyl)propanamido)phenyl)benzamide, the ortho-fluoro substitution pattern on the benzamide ring is a distinctive structural feature not replicated in the majority of published analogs; its precise impact on Nav1.7 binding kinetics and selectivity against other Nav isoforms has not been publicly disclosed. Generic substitution with a non-fluorinated or regioisomeric analog without empirical head-to-head validation carries a high risk of altered pharmacological profile, potentially compromising both efficacy and selectivity in experimental models.

Quantitative Differentiation Evidence for 2-Fluoro-N-(2-(3-(phenylsulfonyl)propanamido)phenyl)benzamide


Nav1.7 Inhibitory Potential Inferred from Patent Series SAR

The compound is disclosed in WO2019062848A1 as part of a series of N-(substituted sulfonyl)benzamide derivatives claimed as Nav1.7 inhibitors [1]. While the patent provides general formula (I) and representative examples, it does not disclose isolated IC50 values for this exact compound against Nav1.7 or comparator standards. In the absence of direct quantitative data for the target molecule, the closest evidence comes from class-level behavior: within the same patent, structurally analogous sulfonyl-benzamides demonstrated Nav1.7 inhibitory activity in the sub-micromolar to low micromolar range in Fluorescence Imaging Plate Reader (FLIPR) membrane potential assays [1]. The specific contribution of the ortho-fluoro substituent to Nav1.7 potency relative to the non-fluorinated or para-fluoro analogs has not been publicly quantified, preventing a definitive differentiation claim at this time.

Nav1.7 inhibition Pain Sulfonyl-benzamide

Structural Differentiation from Anti-Androgen Phenylsulfonyl-Benzamides

A structurally distinct phenylsulfonyl-benzamide series (Bassetto et al., 2017) was rationally designed as androgen receptor (AR) antagonists for prostate cancer [1]. This series features variations at R1 (4-OH or 3-CF3), X (S, SO, SO2), and R2 (various fluoroalkyl groups) on a bicalutamide-derived scaffold. The target compound 2-fluoro-N-(2-(3-(phenylsulfonyl)propanamido)phenyl)benzamide is NOT a member of that series; it possesses an ortho-fluoro on the benzamide ring and a distinct sulfonyl-propanamido linker topology that diverges from the thioether/sulfone-substituted phenyl ring system of the Bassetto compounds. Direct AR antagonism data for this compound are absent from the public domain. The most potent Bassetto analog (11c) achieved a geometric mean IC50 of 3.28 μM across four prostate cancer lines (22Rv1, DU-145, LNCaP, VCaP), representing a 16-fold improvement over bicalutamide (geo. mean 52.42 μM) [1]. Whether the ortho-fluoro modification in the target compound confers any AR binding advantage remains untested in published studies.

Chemical biology Kinase inhibitor AR antagonist

Physicochemical Property Differentiation: Ortho-Fluoro Effects on Conformation and Metabolic Stability

The ortho-fluoro substituent on the terminal benzamide ring is expected to influence molecular conformation, metabolic stability, and target binding compared to non-fluorinated or meta/para-fluoro regioisomers. In general medicinal chemistry, ortho-fluorination of benzamides restricts rotation around the aryl–carbonyl bond due to steric and electronic effects, often improving metabolic stability by shielding the amide bond from hydrolysis and reducing CYP-mediated oxidative metabolism [1]. Quantitative comparative data for this specific compound versus its des-fluoro analog are not publicly available. However, class-level evidence from fluorinated drug candidates indicates that ortho-fluoro substitution can alter plasma protein binding by 10–30% and modulate logD by 0.2–0.5 units relative to the non-fluorinated parent [1]. These effects may translate into differentiated pharmacokinetic behavior, though direct experimental confirmation is lacking.

Medicinal chemistry Fluorine chemistry Drug design

Application Scenarios for 2-Fluoro-N-(2-(3-(phenylsulfonyl)propanamido)phenyl)benzamide Based on Available Evidence


Nav1.7 Pain Target Chemical Biology Tool Exploration

Given the patent disclosure linking this compound's scaffold to Nav1.7 inhibition [1], it may serve as a starting point for chemical biology studies investigating peripheral sodium channel blockade in pain models. Researchers should first confirm in-house Nav1.7 IC50 values using automated electrophysiology (e.g., IonWorks or QPatch) and counter-screen against Nav1.5 (hERG liability) and other Nav isoforms. The ortho-fluoro substituent may provide a conformational restraint that could be exploited for selectivity optimization, though direct evidence is absent.

Structure–Activity Relationship (SAR) Expansion of Sulfonyl-Benzamide Chemotypes

This compound occupies a distinct position in sulfonyl-benzamide chemical space due to its ortho-fluoro benzamide terminus and the phenylsulfonyl-propanamide linker. It can be used as a core scaffold for systematic SAR studies comparing ortho-, meta-, and para-fluoro regioisomers, as well as sulfone vs. sulfoxide oxidation states, building on the precedent established in related phenylsulfonyl-benzamide anti-androgen series where oxidation state changes altered potency up to 8-fold [2]. Procurement of the compound alongside at least three regioisomeric analogs and the des-fluoro parent would enable a rigorous SAR campaign.

Metabolic Stability and Physicochemical Profiling of Ortho-Fluorinated Benzamides

The compound can be utilized in medicinal chemistry programs aimed at understanding the impact of ortho-fluorination on benzamide pharmacokinetics. Comparative microsomal stability assays (human and rodent liver microsomes), plasma protein binding measurements, and logD determinations against the non-fluorinated and para-fluoro analogs would generate valuable data to inform the design of metabolically stable sulfonyl-benzamide drug candidates [3].

Reference Standard for Analytical Method Development

With a defined CAS number (1203325-85-2) and unique structural features, this compound can serve as a reference standard for developing HPLC-MS or UPLC-UV analytical methods to detect and quantify sulfonyl-benzamide derivatives in biological matrices. Procurement specifications should require ≥95% purity by HPLC, with provision of a certificate of analysis including retention time, mass spectrum, and NMR confirmation.

Quote Request

Request a Quote for 2-fluoro-N-(2-(3-(phenylsulfonyl)propanamido)phenyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.